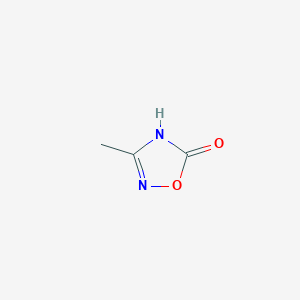

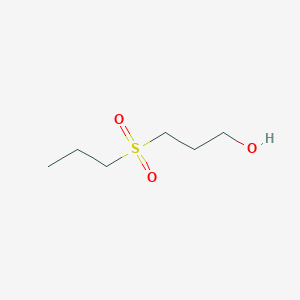

![molecular formula C17H26BNO2 B1461127 (E)-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine CAS No. 871366-36-8](/img/structure/B1461127.png)

(E)-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine

描述

“(E)-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine” is a chemical compound that is majorly used in organic synthesis . It is an aryl boronic acid ester that can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .

Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .科学研究应用

Hydrogen Peroxide Vapor Detection

A study highlights the synthesis of a Schiff base derivative involving a tetramethyl-1,3,2-dioxaborolan-2-yl moiety, demonstrating its application in the highly sensitive detection of hydrogen peroxide (H2O2) vapor. This compound, part of a broader class of boron esters, shows accelerated deboronation in the presence of H2O2 vapor, significantly enhancing sensitivity to peroxide-based explosives. The detection limit for H2O2 vapor reached as low as 4.1 parts per trillion, showcasing a potential avenue for improved explosive detection methodologies (Fu et al., 2016).

Structural and Electronic Properties

Research into the structural and electronic properties of compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group has been conducted through synthesis, crystal structure analysis, and density functional theory (DFT) studies. Such studies offer insights into the physicochemical properties of these compounds, which could be relevant for various applications in materials science and organic synthesis (Huang et al., 2021).

Enhanced Fluorescence Emission in Nanoparticles

Another application involves the use of tetramethyl-1,3,2-dioxaborolan-2-yl derivatives in the development of nanoparticles with enhanced brightness and tunable fluorescence emission. These findings are significant for the fields of bioimaging and sensor technologies, where the brightness and stability of fluorescent nanoparticles are critical (Fischer et al., 2013).

Electrochromic Cell Development

The development of new electrochromic polymers incorporating tetramethyl-1,3,2-dioxaborolan-2-yl units has been reported, paving the way for advancements in smart materials and display technologies. These polymers, due to their solubility and electrochromic properties, are suitable for spray-coating applications, indicating potential for scalable production of smart windows and electronic display components (Beaupré et al., 2006).

Prochelator Activation by Hydrogen Peroxide

Research has also explored the use of aryl boronate esters as prochelators that activate in the presence of hydrogen peroxide to form chelating agents. This chemical transformation is aimed at mitigating oxidative stress by tightly controlling metal ion availability, highlighting a therapeutic potential in the management of diseases characterized by oxidative damage (Leed et al., 2011).

属性

IUPAC Name |

N-butyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO2/c1-6-7-12-19-13-14-8-10-15(11-9-14)18-20-16(2,3)17(4,5)21-18/h8-11,13H,6-7,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRJHGOYTLVJRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1461044.png)

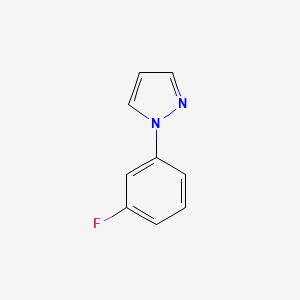

![5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1461046.png)

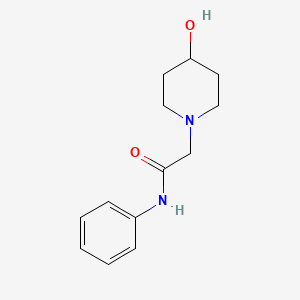

![Methyl 3-[(benzylcarbamoyl)amino]propanoate](/img/structure/B1461051.png)

![N-Isobutyryl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]guanosine](/img/structure/B1461060.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloroacetate](/img/structure/B1461061.png)

![N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B1461064.png)

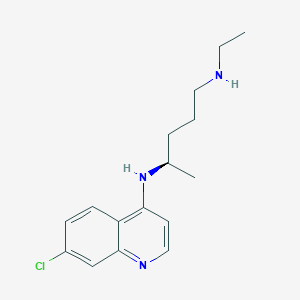

![2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1461066.png)